![molecular formula C19H24N4O2 B2394259 N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide CAS No. 1356718-37-0](/img/structure/B2394259.png)
N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its regulation is crucial for maintaining proper neuronal function. CPP-115 has shown promise in preclinical studies as a potential treatment for a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
作用機序
N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide are primarily related to its ability to increase GABA levels in the brain. GABA is involved in the regulation of a wide range of physiological processes, including neuronal excitability, sleep, and anxiety. By increasing GABA levels, N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide has the potential to modulate these processes and improve overall neuronal function.
実験室実験の利点と制限
One advantage of N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. Additionally, N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide has shown good bioavailability and pharmacokinetic properties in preclinical studies, making it a promising candidate for further development. One limitation of N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide is its relatively short half-life, which may limit its efficacy in certain applications.
将来の方向性
There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide. One area of interest is the use of N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide as a treatment for epilepsy, addiction, and anxiety disorders in humans. Additionally, further studies are needed to elucidate the long-term effects of N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide on neuronal function and to identify potential side effects. Finally, there is a need for the development of more potent and selective GABA transaminase inhibitors, which could lead to improved therapeutic outcomes.
合成法
The synthesis of N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide involves the reaction of 1-cyanocyclopentene with N-methyl-2-oxo-1-phenylpyrrolidine-3-acetamide in the presence of a base, followed by purification through column chromatography. The resulting compound is a white crystalline solid with a molecular weight of 314.37 g/mol.
科学的研究の応用
N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide has been extensively studied in preclinical models of neurological and psychiatric disorders. In animal models of epilepsy, N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide has been shown to reduce seizure activity and increase the threshold for seizure induction. Additionally, N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide has been shown to reduce drug-seeking behavior in animal models of addiction and to decrease anxiety-like behavior in animal models of anxiety disorders.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[methyl-(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-22(13-17(24)21-19(14-20)10-5-6-11-19)16-9-12-23(18(16)25)15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-13H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXYGJDDZKDEAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1(CCCC1)C#N)C2CCN(C2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

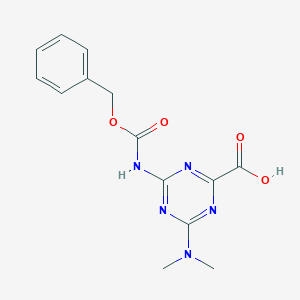
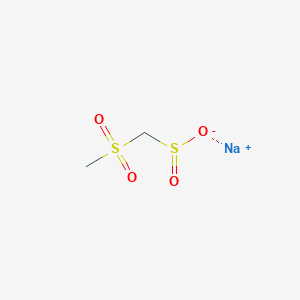
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-2-nitrophenyl)amino)formamide](/img/structure/B2394179.png)
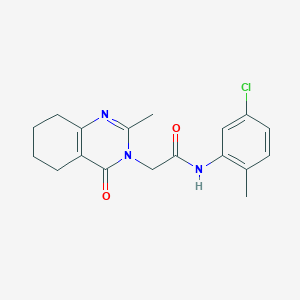
![N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide](/img/structure/B2394182.png)
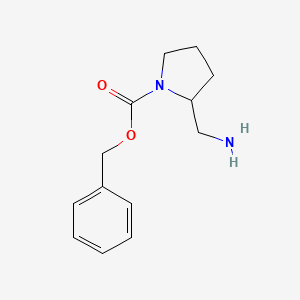
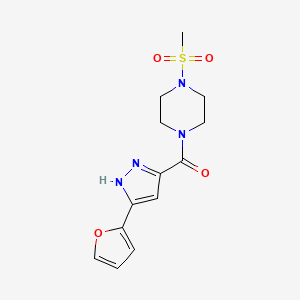


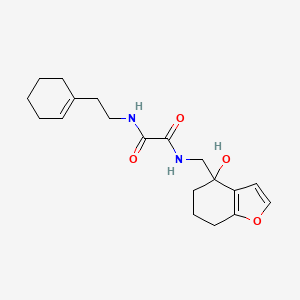
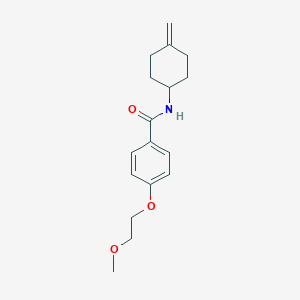
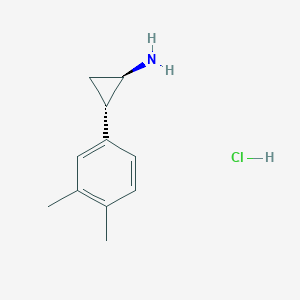
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2394195.png)
